molecular formula C13H20N2O B3002041 1-[(2-Methoxyphenyl)methyl]piperidin-4-amine CAS No. 342894-55-7

1-[(2-Methoxyphenyl)methyl]piperidin-4-amine

Cat. No. B3002041
CAS RN: 342894-55-7
M. Wt: 220.316
InChI Key: DVBRJIYUDLSVGV-UHFFFAOYSA-N
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Description

The compound "1-[(2-Methoxyphenyl)methyl]piperidin-4-amine" is a chemical structure that is related to various synthesized derivatives discussed in the provided papers. These derivatives are primarily focused on piperidine and methoxyphenyl groups, which are common in the synthesis of pharmaceuticals and materials with potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclocondensation, Mannich reactions, Michael addition, and three-component reactions. For instance, the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involves a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . Another example is the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, which includes a Grignard reaction, oxidation, piperidine substitution, oximation, and reduction . These methods highlight the complexity and diversity of synthetic approaches to derivatives of piperidine and methoxyphenyl compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, mass spectroscopy, and X-ray crystallography. For example, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was determined using single crystal X-ray diffraction, revealing a monoclinic system with specific unit cell dimensions and dihedral angles . Similarly, the structure of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was studied by X-ray crystallography and further analyzed using density functional theory (DFT) .

Chemical Reactions Analysis

The papers describe various chemical reactions involving piperidine derivatives. For instance, reactions of benzo[b]thiophen 1,1-dioxides with piperidine result in ring opening to form amides . Additionally, the influence of A1,3 strain on the stereochemical outcome of acid-mediated amido cyclization is discussed in the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines . These reactions are crucial for the modification of the piperidine ring and the introduction of functional groups that can affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through their molecular structures and intermolecular interactions. For example, the crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is stabilized by hydrogen bonding and C-H...π interactions . The compounds' solubility, melting points, and other physical properties are influenced by these interactions, which are essential for their potential applications in pharmaceuticals.

Scientific Research Applications

Kinetic Studies in Organic Chemistry

1-[(2-Methoxyphenyl)methyl]piperidin-4-amine is involved in various kinetic studies. For instance, it participates in reactions with thionocarbonates, providing insights into reaction mechanisms and rates in organic synthesis. These studies are fundamental for understanding and developing new synthetic methods in organic chemistry (Castro et al., 2001).

Synthesis of Natural Products

This compound is used in the synthesis of natural products, like (-)-pinidinone, a piperidine alkaloid. The synthesis process explores various reaction parameters and catalysis, contributing to the field of medicinal chemistry and drug development (Csatayová et al., 2010).

Development of Antivertigo Agents

Research has been conducted on derivatives of this compound to develop new antivertigo medications. These studies involve structure-activity relationships, contributing to pharmacology and therapeutic agent development (Shiozawa et al., 1984).

Conformational Analysis

The compound plays a role in the conformational analysis of chiral hindered amides, which is crucial for understanding the stereochemistry and dynamics of organic molecules. Such studies aid in designing more effective and specific drugs and chemicals (Rauk et al., 1983).

Aminolysis Reactions

It's involved in the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates, offering valuable data on the mechanisms and kinetics of these reactions. This research is significant for developing new synthetic pathways in organic chemistry (Castro et al., 1999).

Antioxidant and Antimicrobial Potential

This compound is studied for its potential in creating new antioxidants and antimicrobial agents, which is vital for addressing challenges in public health and medicine (Harini et al., 2014).

Catalysis in Organic Reactions

It's used in studies exploring catalysis, like ruthenium-catalyzed anti-Markovnikov hydroamination, which is fundamental in developing new and efficient synthetic routes in organic chemistry (Utsunomiya & Hartwig, 2003).

Safety and Hazards

The safety information for “1-[(2-Methoxyphenyl)methyl]piperidin-4-amine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidines, including “1-[(2-Methoxyphenyl)methyl]piperidin-4-amine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the pharmaceutical applications of piperidine derivatives .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-11(13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBRJIYUDLSVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342894-55-7
Record name 1-[(2-methoxyphenyl)methyl]piperidin-4-amine
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